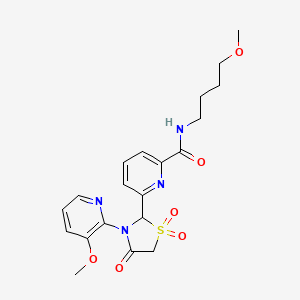

Antitumor agent-129

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24N4O6S |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

N-(4-methoxybutyl)-6-[3-(3-methoxy-2-pyridinyl)-1,1,4-trioxo-1,3-thiazolidin-2-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C20H24N4O6S/c1-29-12-4-3-10-22-19(26)14-7-5-8-15(23-14)20-24(17(25)13-31(20,27)28)18-16(30-2)9-6-11-21-18/h5-9,11,20H,3-4,10,12-13H2,1-2H3,(H,22,26) |

InChI Key |

QLEVZKHTLFQHEO-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCNC(=O)C1=CC=CC(=N1)C2N(C(=O)CS2(=O)=O)C3=C(C=CC=N3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Antitumor Agent-129: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification and characterization of novel therapeutic agents are paramount in the advancement of oncology. This document provides a comprehensive technical guide on the mechanism of action of the investigational compound, Antitumor Agent-129. We delve into the core signaling pathways modulated by this agent, present key quantitative data from preclinical studies, and outline the detailed experimental protocols utilized to elucidate its antitumor effects. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and advancement of next-generation cancer therapeutics.

Core Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Extensive preclinical research has identified this compound as a potent inducer of apoptosis in a variety of cancer cell lines. The primary mechanism of action centers on the activation of the intrinsic, or mitochondrial, pathway of programmed cell death. This is initiated through the agent's ability to disrupt the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent cascade of events culminating in cell death.

A critical initiating event is the binding of this compound to and inhibition of the anti-apoptotic protein Bcl-2. This releases pro-apoptotic proteins such as Bim and Bid, which in turn activate the effector proteins Bak and Bax. The oligomerization of Bak and Bax at the mitochondrial outer membrane forms pores, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which then proteolytically activates the executioner caspases, primarily caspase-3 and caspase-7. These activated executioner caspases are responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Figure 1. Signaling pathway of this compound-induced apoptosis.

Quantitative Analysis of In Vitro Efficacy

The cytotoxic and apoptotic activities of this compound have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal effective concentration (EC50) for caspase-3/7 activation were determined after a 48-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | EC50 (µM) for Caspase-3/7 Activation |

| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 | 1.2 ± 0.1 |

| A549 | Lung Carcinoma | 2.8 ± 0.4 | 2.5 ± 0.3 |

| HCT116 | Colorectal Carcinoma | 0.9 ± 0.1 | 0.7 ± 0.1 |

| HeLa | Cervical Cancer | 3.1 ± 0.5 | 2.9 ± 0.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay

The effect of this compound on the viability of cancer cells was assessed using a resazurin-based assay. This method measures the metabolic activity of viable cells.

Figure 2. Workflow for the cell viability assay.

Methodology:

-

Cell Seeding: Cancer cell lines were seeded into black, clear-bottom 96-well microplates at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

-

Treatment: A 2X serial dilution of this compound was prepared in culture medium. 100 µL of each concentration was added to the respective wells. A vehicle control (e.g., 0.1% DMSO) was also included.

-

Incubation: The plates were incubated for an additional 48 hours under the same conditions.

-

Resazurin Addition: 20 µL of a 0.15 mg/mL resazurin solution in PBS was added to each well.

-

Final Incubation: The plates were incubated for 4 hours at 37°C, protected from light.

-

Fluorescence Measurement: The fluorescence intensity was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence data was normalized to the vehicle control, and the IC50 values were calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism or equivalent software.

Caspase-3/7 Activation Assay

To specifically quantify the induction of apoptosis, a luminogenic caspase-3/7 assay was employed. This assay utilizes a proluminescent substrate that is cleaved by activated caspase-3 and -7, generating a luminescent signal.

Methodology:

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound in white, opaque-walled 96-well plates following the same procedure as the cell viability assay (Steps 1-4).

-

Reagent Preparation: The Caspase-Glo® 3/7 Reagent was prepared according to the manufacturer's instructions.

-

Reagent Addition: The plate was equilibrated to room temperature. 100 µL of the prepared Caspase-Glo® 3/7 Reagent was added to each well.

-

Incubation: The contents of the wells were mixed on a plate shaker at 300-500 rpm for 30 seconds and then incubated at room temperature for 1 hour, protected from light.

-

Luminescence Measurement: The luminescence was measured using a plate-reading luminometer.

-

Data Analysis: The luminescent signal was normalized to the vehicle control, and the EC50 values were determined using a non-linear regression analysis.

Conclusion

This compound demonstrates significant potential as a novel anticancer therapeutic by effectively inducing apoptosis through the intrinsic mitochondrial pathway. Its mechanism of action, initiated by the inhibition of Bcl-2, leads to the activation of the caspase cascade and subsequent cell death. The quantitative data presented herein underscore its potency in various cancer cell lines. The detailed experimental protocols provide a framework for the continued investigation and development of this promising agent. Further studies, including in vivo efficacy and safety profiling, are warranted to advance this compound towards clinical application.

In-Depth Technical Guide: Antitumor Agent-129 (Compound 68)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-129, also referred to as Compound 68, is a novel thiazolidin-4-one sulfone derivative identified as a potent inhibitor of osteosarcoma (OS) cell proliferation. This compound emerged from a structure-activity relationship (SAR) study aimed at improving the pharmacokinetic profile of a preceding lead compound, (R)-8i. Due to its significant in vitro potency, enhanced metabolic stability, and excellent in vivo bioavailability and efficacy, this compound (Compound 68) represents a promising candidate for further preclinical and clinical development for the treatment of osteosarcoma. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies used in its initial characterization.

Chemical Structure and Properties

This compound (Compound 68) is a thiazolidin-4-one sulfone derivative. While the precise chemical structure is proprietary to the publishing research institution, its development from the lead compound (R)-8i, a 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivative, provides insight into its core scaffold. The key structural modifications leading to Compound 68 were designed to enhance metabolic stability and bioavailability.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative properties of this compound (Compound 68) is presented in the table below.

| Property | Value | Source |

| Molecular Formula | Not publicly available | - |

| Molecular Weight | Not publicly available | - |

| In Vitro Potency (IC50) | 0.217 µM | [1] |

| Metabolic Stability (T1/2) | 73.8 min (in mouse liver microsomes) | [1] |

| In Vivo Bioavailability (F) | 115% (intraperitoneal administration) | [1] |

| In Vivo Efficacy | 44.6% tumor growth inhibition in BALB/c mice | [1] |

Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of this compound (Compound 68) have not been fully elucidated. Its discovery through phenotypic screening suggests that it inhibits osteosarcoma cell proliferation effectively, though the exact mechanism remains an area for further investigation.

A preliminary investigation into a related lead compound, (R)-8i, indicated that its antitumor effects are independent of p53 and myoferlin (MYOF). It is plausible that this compound (Compound 68) shares this characteristic, suggesting a mechanism of action that diverges from common tumor suppressor pathways.

The development of this compound (Compound 68) was driven by a phenotypic screening approach, as illustrated in the workflow below.

References

A Technical Guide to the Target Identification and Validation of Novel Antitumor Agents: MCLA-129 and EBC-129

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oncology is continuously evolving with the advent of precision medicine. The identification and validation of novel antitumor agents are pivotal to advancing cancer therapy. This technical guide provides an in-depth analysis of two such promising agents, MCLA-129 and EBC-129, which have emerged as significant candidates in recent clinical trials. MCLA-129 is a bispecific antibody targeting the epidermal growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-MET), while EBC-129 is a first-in-class antibody-drug conjugate (ADC) directed against a specific glycosylated epitope on carcinoembryonic antigen-related cell adhesion molecules 5 and 6 (CEACAM5 and CEACAM6).

This document details the target identification, validation, mechanism of action, and available clinical data for both agents. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key biological pathways and workflows to facilitate a deeper understanding of these novel therapeutics.

Introduction to MCLA-129 and EBC-129

MCLA-129 and EBC-129 represent two distinct and innovative approaches to cancer treatment.

-

MCLA-129: A human bispecific antibody designed to simultaneously target EGFR and c-MET.[1] Dysregulation of both EGFR and c-MET signaling pathways is a known driver of tumor growth and resistance to targeted therapies in various solid tumors, particularly non-small cell lung cancer (NSCLC).[2][3] MCLA-129 aims to overcome this by a multi-pronged attack that includes blocking ligand-induced receptor phosphorylation, inhibiting tumor growth, and mediating antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).

-

EBC-129: A pioneering antibody-drug conjugate (ADC) developed in Singapore. It targets a specific N-glycosylated epitope present on both CEACAM5 and CEACAM6, proteins that are overexpressed in a wide range of solid tumors and are implicated in tumor formation, migration, and metastasis. EBC-129 delivers a potent cytotoxic payload, monomethyl auristatin E (MMAE), directly to cancer cells, thereby minimizing systemic toxicity. The FDA has granted Fast Track Designation to EBC-129 for the treatment of pancreatic ductal adenocarcinoma.

Target Identification and Validation

The identification and validation of the targets for MCLA-129 and EBC-129 were crucial steps in their development, relying on a combination of established and cutting-edge methodologies.

MCLA-129: Targeting the EGFR and c-MET Axis

The co-expression and synergistic activity of EGFR and c-MET in promoting tumor progression and conferring resistance to single-agent therapies are well-documented. This provided a strong rationale for a dual-targeting approach.

-

Target Identification: The roles of EGFR and c-MET in oncogenesis have been identified through decades of research involving genomic, transcriptomic, and proteomic analyses of tumor samples. Their frequent overexpression and mutation in various cancers, including NSCLC, highlighted them as prime therapeutic targets.

-

Target Validation: Preclinical studies have demonstrated that simultaneous inhibition of EGFR and c-MET leads to synergistic antitumor effects. The validation of MCLA-129's engagement with its targets was confirmed through various in vitro and in vivo experiments, including assays showing inhibition of ligand-induced receptor dimerization and phosphorylation, and significant tumor growth inhibition in patient-derived xenograft (PDX) models.

EBC-129: A Novel Glyco-epitope on CEACAM5/6

The development of EBC-129 hinged on the identification of a tumor-specific epitope to ensure targeted delivery of its cytotoxic payload.

-

Target Identification: The discovery of a specific N-glycosylated site conserved on both CEACAM5 and CEACAM6 that is selectively expressed on cancer cells was a key breakthrough. This unique glyco-epitope allows for discrimination between cancerous and normal cells, as targeting non-glycosylated CEACAM6 can be challenging due to its expression on healthy tissues. The identification was a result of a multi-institutional collaboration involving advanced antibody development and characterization techniques.

-

Target Validation: The selective binding of the antibody component of EBC-129 to this epitope was validated through extensive preclinical testing. Immunohistochemistry (IHC) assays were developed for patient selection, confirming the expression of the target antigen in various tumor types. The anti-tumor activity of EBC-129 in preclinical models further validated this target, leading to its progression into clinical trials.

Mechanism of Action

MCLA-129: A Multi-faceted Approach to Tumor Inhibition

MCLA-129 exerts its antitumor effects through several mechanisms:

-

Inhibition of Ligand Binding and Receptor Signaling: MCLA-129 blocks the binding of ligands such as EGF and HGF to their respective receptors, EGFR and c-MET. This prevents receptor dimerization and subsequent autophosphorylation, thereby inhibiting the activation of downstream signaling pathways like PI3K/Akt and MAPK, which are critical for tumor cell proliferation and survival.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of MCLA-129 is engineered to enhance its binding to Fcγ receptors on immune effector cells, such as natural killer (NK) cells. This engagement leads to the targeted killing of tumor cells.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): MCLA-129 can also facilitate the engulfment and destruction of tumor cells by phagocytic immune cells like macrophages.

Figure 1: MCLA-129 Mechanism of Action.

EBC-129: Targeted Cytotoxic Payload Delivery

The mechanism of action of EBC-129 is characteristic of an antibody-drug conjugate:

-

Selective Binding: The monoclonal antibody component of EBC-129 binds with high specificity to the N-glycosylated epitope on CEACAM5 and/or CEACAM6 on the surface of cancer cells.

-

Internalization: Following binding, the EBC-129-antigen complex is internalized by the cancer cell.

-

Payload Release: Inside the cell, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing monomethyl auristatin E (MMAE).

-

Induction of Apoptosis: MMAE is a potent microtubule-disrupting agent. It binds to tubulin and inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and ultimately, apoptosis of the cancer cell.

Figure 2: EBC-129 Mechanism of Action.

Quantitative Data Summary

The clinical development of MCLA-129 and EBC-129 has generated promising data in various solid tumors.

Table 1: MCLA-129 Clinical Trial Data

| Cohort/Tumor Type | Treatment | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| NSCLC (METex14) | Monotherapy | 176 | 43.5% | 93.8% (in patients with prior MET TKI) | |

| NSCLC (EGFR exon20ins) | Monotherapy | 176 | 28.6% | - | |

| NSCLC (sensitized EGFR mutations) | Monotherapy | 176 | 21.8% | - | |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Monotherapy | 20 | 10% | - |

Table 2: EBC-129 Phase 1 Clinical Trial Data in Pancreatic Ductal Adenocarcinoma (PDAC)

| Dose Level | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| 1.8 mg/kg | 8 | 25% | 87.5% | 19.1 weeks | |

| 2.2 mg/kg | 11 | 20% | 63.6% | 12.1 weeks | |

| Overall (including 2.0 mg/kg) | 20 | 20% | 71.4% | 12.9 weeks |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are standardized protocols for key experiments relevant to the development of agents like MCLA-129 and EBC-129.

Target Identification: Affinity Chromatography-Mass Spectrometry

This protocol outlines a general workflow for identifying the protein targets of a small molecule or biologic.

Figure 3: Affinity Chromatography Workflow.

Protocol:

-

Immobilization of the Bait: Covalently link the antitumor agent to a solid support (e.g., agarose or magnetic beads).

-

Preparation of Cell Lysate: Culture target cells and prepare a whole-cell lysate under conditions that preserve protein-protein interactions.

-

Binding: Incubate the immobilized bait with the cell lysate to allow for the binding of target proteins.

-

Washing: Perform a series of washes with appropriate buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the solid support using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

-

Protein Separation and Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein sequence database.

-

Target Validation: CRISPR-Cas9 Knockout Screening

CRISPR-Cas9 screens can be used to validate if the identified target is essential for a particular cancer phenotype (e.g., cell survival or drug resistance).

Protocol:

-

Library Design and Preparation: Use a pooled library of single-guide RNAs (sgRNAs) targeting a specific set of genes (e.g., the whole genome or a focused library of kinases).

-

Lentiviral Production: Produce a high-titer lentiviral stock of the sgRNA library.

-

Cell Transduction: Transduce a Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

-

Selection: Select for transduced cells using an appropriate antibiotic resistance marker.

-

Treatment: Divide the cell population into a treatment group (exposed to the antitumor agent) and a control group (vehicle-treated).

-

Genomic DNA Extraction: After a defined period of treatment, harvest the cells and extract genomic DNA.

-

Sequencing and Analysis: Amplify the sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing.

-

Hit Identification: Analyze the sequencing data to identify sgRNAs that are either depleted (in the case of synthetic lethality) or enriched (in the case of drug resistance) in the treated population compared to the control. Genes targeted by these sgRNAs are considered validated hits.

In Vitro Efficacy: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the antitumor agent and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Efficacy: Xenograft Mouse Model

Xenograft models are crucial for evaluating the antitumor efficacy of a drug candidate in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers.

-

Randomization and Treatment: When the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer the antitumor agent (e.g., via intravenous or intraperitoneal injection) and a vehicle control according to a defined dosing schedule.

-

Tumor Volume Measurement: Measure the tumor volumes at regular intervals throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the in vivo efficacy of the agent.

Target Expression: Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of a specific protein target within tissue samples.

Protocol:

-

Tissue Preparation: Fix tumor tissue samples in formalin and embed them in paraffin. Cut thin sections and mount them on microscope slides.

-

Deparaffinization and Rehydration: Remove the paraffin from the tissue sections and rehydrate them through a series of graded alcohol washes.

-

Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigenic epitopes.

-

Blocking: Incubate the sections with a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody that specifically recognizes the target protein (e.g., an anti-CEACAM5/6 antibody).

-

Secondary Antibody and Detection: Apply a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody. Add a chromogenic substrate that will produce a colored precipitate at the site of the antigen-antibody reaction.

-

Counterstaining and Mounting: Stain the cell nuclei with a counterstain (e.g., hematoxylin) to provide morphological context. Dehydrate the sections, clear them, and mount with a coverslip.

-

Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining, indicating the expression level of the target protein.

Conclusion

MCLA-129 and EBC-129 exemplify the progress being made in the development of targeted cancer therapies. Their distinct mechanisms of action, a bispecific antibody approach for MCLA-129 and an ADC for EBC-129, highlight the diverse strategies being employed to combat cancer. The rigorous processes of target identification and validation, supported by a suite of established and innovative experimental protocols, have been fundamental to their advancement into clinical trials, where they have shown encouraging results. This technical guide provides a framework for understanding the core principles and methodologies involved in bringing such novel antitumor agents from the laboratory to the clinic. The continued investigation of these and similar agents holds great promise for improving outcomes for cancer patients.

References

Preclinical Evaluation of Antitumor Agent-129 in Osteosarcoma: A Technical Guide

Abstract

This document provides a comprehensive technical overview of the preclinical evaluation of Antitumor Agent-129 (ATA-129), a novel investigational compound for the treatment of osteosarcoma (OS). Osteosarcoma remains a challenging malignancy with limited therapeutic advancements over the past decades. This guide details the in vitro and in vivo efficacy, mechanism of action, and experimental protocols used to assess the therapeutic potential of ATA-129. The data presented herein demonstrates that ATA-129 exhibits potent cytotoxic activity against human osteosarcoma cell lines, induces apoptosis, and significantly inhibits tumor growth in an orthotopic xenograft model. These findings underscore the promise of ATA-129 as a candidate for further clinical development.

In Vitro Efficacy Assessment

The initial evaluation of ATA-129 focused on its cytotoxic effects against a panel of human osteosarcoma cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour exposure period.

Quantitative Data: Cytotoxicity

The cytotoxic activity of ATA-129 was measured using the MTT assay. Results indicate a dose-dependent inhibition of cell viability across all tested cell lines.

Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines

| Cell Line | Description | IC50 (nM) after 72h |

| SAOS-2 | p53-null, high-grade OS | 150.7 ± 12.3 |

| U2OS | p53-wild type, high-grade OS | 210.4 ± 18.9 |

| MG-63 | p53-mutant, high-grade OS | 185.2 ± 15.5 |

| hFOB 1.19 | Non-cancerous osteoblast | > 10,000 |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Osteosarcoma cells (SAOS-2, U2OS, MG-63) and hFOB 1.19 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with ATA-129 at concentrations ranging from 1 nM to 10 µM for 72 hours. A vehicle control (0.1% DMSO) was included.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a nonlinear regression model.

Mechanism of Action: Apoptosis Induction

To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed.

Quantitative Data: Apoptosis

SAOS-2 cells were treated with ATA-129 at its IC50 concentration (150 nM) for 48 hours. The results show a significant increase in the percentage of cells in early and late apoptosis.

Table 2: Apoptosis Induction in SAOS-2 Cells by this compound

| Treatment | Cell Population | Percentage of Cells (%) |

| Vehicle Control | Viable (Annexin V-/PI-) | 94.5 ± 2.1 |

| Early Apoptosis (Annexin V+/PI-) | 2.1 ± 0.5 | |

| Late Apoptosis (Annexin V+/PI+) | 1.8 ± 0.4 | |

| ATA-129 (150 nM) | Viable (Annexin V-/PI-) | 45.3 ± 3.5 |

| Early Apoptosis (Annexin V+/PI-) | 35.8 ± 2.9 | |

| Late Apoptosis (Annexin V+/PI+) | 16.5 ± 1.8 |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: SAOS-2 cells were seeded in 6-well plates and treated with either vehicle or 150 nM of ATA-129 for 48 hours.

-

Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution were added to the cell suspension.

-

Incubation: Cells were incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed within 1 hour using a flow cytometer. Data from 10,000 events were collected for each sample.

In Vivo Efficacy in an Orthotopic Xenograft Model

The antitumor activity of ATA-129 in vivo was evaluated in an orthotopic mouse model of osteosarcoma.

Overall Experimental Workflow

The workflow diagram below illustrates the sequence of the preclinical evaluation, from initial in vitro screening to the in vivo xenograft study.

Caption: High-level workflow for the preclinical evaluation of ATA-129.

Quantitative Data: Tumor Growth Inhibition

Mice bearing SAOS-2 orthotopic tumors were treated with ATA-129 (20 mg/kg, i.p.) or vehicle daily for 21 days. Tumor volume was measured bi-weekly.

Table 3: In Vivo Efficacy of this compound

| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 8 | 95.5 ± 10.1 | 1250.8 ± 150.3 | - |

| ATA-129 (20 mg/kg) | 8 | 98.2 ± 9.8 | 485.4 ± 95.7 | 61.2 |

Experimental Protocol: Orthotopic Xenograft Model

-

Cell Preparation: SAOS-2 cells were engineered to express luciferase for bioluminescence imaging.

-

Animal Model: 6-week-old female athymic nude mice were used. All procedures were approved by the Institutional Animal Care and Use Committee.

-

Tumor Implantation: 1 x 10⁶ luciferase-expressing SAOS-2 cells were injected directly into the tibial medullary cavity of the mice.

-

Tumor Establishment: Tumor growth was monitored weekly using bioluminescence imaging. Treatment was initiated when tumor volume reached approximately 100 mm³.

-

Treatment: Mice were randomized into two groups (n=8/group): Vehicle control (saline with 5% DMSO) and ATA-129 (20 mg/kg), administered via intraperitoneal (i.p.) injection daily.

-

Monitoring: Tumor volume was calculated using the formula (Length x Width²)/2. Body weight was recorded as a measure of toxicity.

-

Endpoint: After 21 days, mice were euthanized, and tumors were excised for further analysis.

Proposed Signaling Pathway Interruption

Western blot analysis suggests that ATA-129 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation in osteosarcoma.

Diagram: ATA-129 Mechanism of Action

The diagram below illustrates the proposed molecular mechanism of ATA-129.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by ATA-129.

Experimental Protocol: Western Blotting

-

Protein Extraction: SAOS-2 cells were treated with ATA-129 (150 nM) for 24 hours. Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (30 µg) were separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and GAPDH.

-

Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Logical Framework for Preclinical Progression

The decision to advance a compound from in vitro to in vivo testing is based on a set of predefined criteria.

Caption: Go/No-Go decision-making framework for ATA-129 development.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of EBC-129

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-129 is a first-in-class antibody-drug conjugate (ADC) currently in clinical development for the treatment of various solid tumors.[1][2][3] It represents a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for EBC-129, intended to inform researchers, scientists, and drug development professionals.

EBC-129 is composed of a humanized IgG1 monoclonal antibody, a cleavable linker, and the cytotoxic payload monomethyl auristatin E (MMAE).[4] The antibody component is designed to selectively bind to a tumor-specific N-glycosylated epitope on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6), proteins that are overexpressed in a variety of solid tumors, including pancreatic, gastroesophageal, and colorectal cancers, and are associated with tumor progression and metastasis.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for EBC-129 from the ongoing Phase 1 clinical trial (NCT05701527) have not yet been fully disclosed in the public domain. However, the study protocol includes the evaluation of pharmacokinetics as a key secondary endpoint. The general pharmacokinetic properties of EBC-129 are expected to be consistent with other MMAE-based antibody-drug conjugates.

The pharmacokinetics of ADCs are complex, involving the assessment of the intact antibody-drug conjugate, the total antibody, and the unconjugated cytotoxic payload.

Representative Pharmacokinetic Profile of MMAE-based ADCs:

While specific data for EBC-129 is pending, studies on other MMAE-based ADCs provide a general understanding of their pharmacokinetic behavior. The intact ADC generally exhibits a long half-life, dictated by the monoclonal antibody component. The release of the MMAE payload is designed to occur preferentially within the tumor microenvironment. Unconjugated MMAE is characterized by rapid clearance from systemic circulation.

Table 1: Representative Pharmacokinetic Parameters of MMAE-based ADCs (2.4 mg/kg Dose)

| Parameter | Antibody-Conjugated MMAE (acMMAE) | Total Antibody | Unconjugated MMAE |

| Cmax (ng/mL) | ~10,000 | ~10,000 | 3.15–7.01 |

| Tmax (days) | ~0.06 (end of infusion) | ~0.06 (end of infusion) | ~2–3 |

| Clearance | Tends to be faster at lower doses for some ADCs, suggesting target-mediated clearance. | - | Rapid |

Note: This table presents representative data from a study of eight different vc-MMAE ADCs and is intended to provide a general overview. Specific values for EBC-129 may differ.

Pharmacodynamics

The pharmacodynamics of EBC-129 are driven by its targeted delivery of MMAE to tumor cells expressing CEACAM5 and/or CEACAM6, leading to cell cycle arrest and apoptosis.

Mechanism of Action

-

Binding: The monoclonal antibody component of EBC-129 binds to the specific N256-glycosylated epitope on CEACAM5 and CEACAM6 on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the active MMAE payload.

-

Cytotoxicity: MMAE disrupts the cellular microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.

Clinical Efficacy

Data from the Phase 1 dose-escalation and expansion cohorts (NCT05701527), presented at the 2025 ASCO Annual Meeting, have demonstrated promising anti-tumor activity of EBC-129 in heavily pre-treated patients with advanced solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC).

Table 2: Clinical Efficacy of EBC-129 in Pancreatic Ductal Adenocarcinoma (PDAC) Patients from Phase 1 Trial

| Dose Level | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| 1.8 mg/kg | 25% | 87.5% | 19.1 weeks |

| 2.2 mg/kg | 20% | 63.6% | 12.1 weeks |

| Overall (including 2.0 mg/kg) | 20% | 71.4% | 12.9 weeks |

Data presented at the 2025 ASCO Annual Meeting.

Safety and Tolerability

EBC-129 has shown a manageable safety profile, consistent with other MMAE-based ADCs. The most common treatment-related adverse events observed in the Phase 1 trial were neutropenia and infusion-related reactions.

Experimental Protocols

Detailed preclinical and clinical experimental protocols are extensive. The following provides a summary of the key methodologies employed in the development and evaluation of EBC-129 and similar ADCs.

Preclinical Evaluation

In Vitro Characterization:

-

Binding Affinity: Surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of the EBC-129 antibody to recombinant CEACAM5 and CEACAM6 proteins.

-

Cell-Based Binding: Flow cytometry to confirm the binding of EBC-129 to cancer cell lines endogenously expressing the target antigens.

-

Internalization Assay: Using fluorescently labeled EBC-129 to visualize and quantify its internalization into target-expressing cancer cells via confocal microscopy or flow cytometry.

-

In Vitro Cytotoxicity: Assessing the potency of EBC-129 in killing target-expressing cancer cell lines using cell viability assays (e.g., MTT or CellTiter-Glo).

In Vivo Efficacy:

-

Xenograft Models: Human cancer cell lines expressing CEACAM5/6 are implanted into immunocompromised mice. Tumor growth inhibition is measured following treatment with EBC-129 at various dose levels.

-

Patient-Derived Xenograft (PDX) Models: Tumors from human patients are implanted into mice to better recapitulate the heterogeneity of human cancer. Efficacy of EBC-129 is evaluated in these models.

Pharmacokinetic Assessment:

-

In Vivo PK Studies: EBC-129 is administered to rodents and/or non-human primates. Blood samples are collected at various time points to determine the concentrations of the intact ADC, total antibody, and unconjugated MMAE using methods like ELISA and LC-MS/MS.

Clinical Trial Protocol (NCT05701527)

-

Study Design: A multi-center, open-label, Phase 1 dose-escalation and dose-expansion study.

-

Patient Population: Patients with locally advanced unresectable or metastatic solid tumors who have no alternative standard-of-care therapeutic options.

-

Objectives:

-

Primary: To assess the safety and tolerability of EBC-129 and determine the recommended Phase 2 dose (RP2D).

-

Secondary: To evaluate the pharmacokinetics and preliminary anti-tumor efficacy of EBC-129.

-

-

Treatment: EBC-129 administered intravenously every 3 weeks until disease progression or unacceptable toxicity.

Visualizations

Signaling Pathways and Mechanisms

References

- 1. Experimental Drug Development Centre Granted U.S. FDA Fast Track Designation for Antibody-Drug Conjugate EBC-129 to Treat Pancreatic Ductal Adenocarcinoma - EDDC [eddc.sg]

- 2. EBC-129: Phase 1 study of our first-in-class, anti N-glycosylated CEACAM5 & 6 ADC in solid tumours - EDDC [eddc.sg]

- 3. eddc.sg [eddc.sg]

- 4. ASCO 2025: Experimental Drug Development Centre announces the presentation of updated data from the phase 1 study of antibody-drug conjugate EBC-129 at the 2025 [ecancer.org]

A Technical Guide to Early-Stage Research on Novel Antitumor Compounds

Introduction: The landscape of oncology is one of continuous evolution, driven by the urgent need for more effective and less toxic cancer therapies. While traditional treatments like chemotherapy and radiation have been mainstays, the focus of modern drug discovery has shifted towards targeted and personalized medicine. This guide delves into the core of early-stage research on novel antitumor compounds, exploring diverse therapeutic strategies that are reshaping the future of cancer treatment. We will examine the mechanisms, experimental validation, and key data for several promising classes of compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of the frontier of anticancer research.

Chapter 1: Small Molecule Inhibitors Targeting Oncogenic Pathways

Small molecule inhibitors (SMIs) are a cornerstone of targeted cancer therapy. Due to their low molecular weight (usually <500 Da), they can penetrate cells and interact with intracellular targets, such as kinases and other enzymes that are critical for cancer cell growth and survival.[1][2] The development of SMIs has been pivotal in personalized medicine, with numerous drugs approved by the FDA.[2][3]

A significant challenge has been targeting proteins previously considered "undruggable," such as the KRAS protein, which is mutated in roughly a quarter of all tumors.[4] In 2013, researchers discovered a druggable pocket on the mutated K-Ras protein, leading to the development of the first KRAS-targeting drugs, sotorasib and adagrasib. Another innovative area is the development of inhibitors for enzymes like the nuclear receptor-binding SET domain (NSD) family, which have been historically difficult to target.

Featured Compound: BT5 (NSD1 Inhibitor)

Researchers at the University of Michigan developed BT5, a first-in-class covalent inhibitor of NSD1, an enzyme implicated in a subset of pediatric leukemias. This compound was identified through fragment-based screening and chemical optimization. In leukemia cells with the NUP98-NSD1 chromosomal translocation, BT5 successfully blocked histone H3 lysine 36 dimethylation and downregulated target genes, demonstrating promising preclinical activity.

Data Presentation: In Vitro Efficacy of Novel Small Molecule Inhibitors

| Compound | Target | Cancer Cell Line | Efficacy Metric | Value | Reference |

| IMB-1406 | Farnesyltransferase | HepG2 (Liver) | IC50 | 6.92 µM | |

| A549 (Lung) | IC50 | 8.99 µM | |||

| MCF-7 (Breast) | IC50 | 7.31 µM | |||

| Perifosine | Akt Pathway | Hepatoma Cells | - | Inhibits Akt activation | |

| API-2 | Akt Kinase | Human Cancer Cells | - | Induces apoptosis |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the effect of a novel compound on cancer cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., IMB-1406) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Signaling Pathway Visualization

Caption: The KRAS signaling pathway, a critical regulator of cell growth.

Chapter 2: Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a rapidly growing class of anticancer agents that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. This approach allows for the targeted delivery of chemotherapy to cancer cells, thereby increasing efficacy and reducing systemic toxicity. The success of an ADC depends on the antibody target, the linker technology, and the cytotoxic agent. Novel targets like CD74, a glycoprotein highly expressed in B-cell malignancies, are being explored for new ADCs.

Featured Compound: STRO-001 (Anti-CD74 ADC)

STRO-001 is an ADC targeting CD74, developed for multiple myeloma. It comprises an anti-CD74 antibody (SP7219) conjugated to a maytansinoid linker-warhead. Using a site-specific conjugation technology, STRO-001 was engineered with a uniform drug-to-antibody ratio (DAR) of 2. This ADC has demonstrated potent and specific cell-killing activity in multiple myeloma cell lines and has shown robust anti-tumor responses in preclinical xenograft models.

Data Presentation: In Vitro Cytotoxicity of STRO-001

| Cell Line (Multiple Myeloma) | IC50 (nM) |

| Mc/CAR | 0.8 |

| MM.1S | 10-11 |

| U266B1 | 8.5-9.3 |

| ARP-1 | 4.3-22 |

| Data sourced from preclinical studies of STRO-001. |

Experimental Protocol: In Vivo Murine Xenograft Study

This protocol describes a typical workflow for evaluating the in vivo efficacy of an ADC in a mouse model.

-

Cell Culture: Culture a human cancer cell line (e.g., ANBL-6 for multiple myeloma) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 5-10 million cancer cells suspended in a solution like Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration: Administer the ADC (e.g., STRO-001) or a vehicle control intravenously (i.v.) via the tail vein. The dosing schedule can vary, for example, 3 mg/kg every 3 days for 5 doses.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Key endpoints include tumor growth inhibition (TGI) and complete or partial tumor regressions.

-

Toxicity Evaluation: Monitor mice for signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

-

Study Termination: The study can be terminated when tumors in the control group reach a maximum allowed size or after a predefined period. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Mechanism Visualization

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Chapter 3: Natural Products in Oncology

Natural products have historically been a rich source of anticancer agents, with over 60% of contemporary anticancer drugs originating from natural sources. These compounds, derived from plants, microorganisms, and marine life, exhibit immense chemical diversity and biological activity. They can influence a wide range of cellular processes, including cell proliferation, apoptosis, and signaling pathways. Classes of natural products with significant antitumor activity include alkaloids (e.g., vincristine), terpenoids (e.g., paclitaxel), and flavonoids (e.g., quercetin).

Featured Compound Class: Alkaloids (Matrine)

Matrine, an alkaloid derived from the plant Sophora flavescens, has demonstrated anticancer activity by inhibiting the proliferation and migration of cancer cells. Its mechanism involves the upregulation of the p38 signaling pathway and influencing the PI3K/Akt pathway, which are crucial for cell survival and growth.

Data Presentation: Anticancer Activity of Various Natural Products

| Natural Product | Class | Cancer Type/Cell Line | Mechanism of Action | Reference |

| Paclitaxel | Terpenoid | Breast, Ovarian, Lung | Inhibits tubulin depolymerization, leading to mitotic arrest and apoptosis. | |

| Lycium barbarum polysaccharide | Polysaccharide | Breast (MCF-7), Bladder (DU145) | Induces cell cycle arrest and apoptosis via PI3K/Akt pathway. | |

| Curcumin | Phenol | Colon | Upregulates tumor suppressor genes; may disrupt ARHGEF12-RhoA complex. | |

| Maltol | - | Melanoma | Induces cell cycle arrest and apoptosis; synergistic with chemotherapy. | |

| Hesperidin | Flavonoid | Prostate, Breast | Downregulates NF-kB and Akt; induces ROS-mediated apoptosis. |

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with a test compound.

-

Cell Treatment: Seed and treat cancer cells with the natural product of interest (e.g., Matrine) at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme like TrypLE or Accutase. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantification: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.

Pathway Visualization

Caption: The PI3K/Akt pathway, a key survival pathway often targeted by natural products.

Chapter 4: The Synthetic Lethality Approach

Synthetic lethality is a therapeutic concept where the simultaneous loss of function of two genes results in cell death, whereas the loss of function of either gene alone does not. In cancer therapy, this strategy is used to target tumor-specific genetic alterations, such as the loss of a tumor suppressor gene, which are otherwise undruggable. The most prominent clinical example is the use of PARP inhibitors in cancers with BRCA1/2 mutations. High-throughput screening methods, particularly CRISPR-Cas9 screens, are now crucial for identifying new synthetic lethal interactions, paving the way for the next generation of targeted therapies.

Data Presentation: Examples of Synthetic Lethal Interactions in Development

| Gene Alteration in Cancer | Synthetic Lethal Target | Class of Inhibitor | Status | Reference |

| BRCA1/2 loss | PARP1/2 | PARP Inhibitor (e.g., Olaparib) | Clinically Approved | |

| RAS activation | CDK4 | CDK4/6 Inhibitor | Preclinical/Clinical | |

| p53 loss | Oxidative Phosphorylation | Metformin | Preclinical | |

| VHL loss | - | - | Preclinical |

Experimental Protocol: CRISPR-Cas9 Screen for Synthetic Lethal Partners

This protocol provides a generalized workflow for identifying genes that are synthetically lethal with a specific cancer mutation (e.g., a mutated tumor suppressor gene, "Gene X").

-

Cell Line Preparation: Create two isogenic cancer cell lines: one with wild-type (WT) Gene X and one with a knockout or mutation (MUT) in Gene X.

-

Library Transduction: Transduce both the WT and MUT cell lines with a genome-wide CRISPR knockout library (e.g., GeCKO library) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one single guide RNA (sgRNA). The library contains sgRNAs targeting every gene in the genome.

-

Antibiotic Selection: Select for cells that have been successfully transduced using an appropriate antibiotic (e.g., puromycin).

-

Cell Proliferation: Culture the cells for a period of time (e.g., 14-21 days) to allow for gene editing and subsequent effects on cell proliferation. Non-transduced cells will be eliminated, and cells with sgRNAs targeting essential genes will be depleted from the population.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA from both the initial (Day 0) and final (e.g., Day 21) cell populations for both WT and MUT lines.

-

Next-Generation Sequencing (NGS): Use PCR to amplify the sgRNA sequences from the genomic DNA. Sequence the PCR products using NGS to determine the representation of each sgRNA in each population.

-

Data Analysis: Compare the sgRNA abundance in the final MUT population to the final WT population. sgRNAs that are significantly depleted in the MUT line but not in the WT line represent genes that are synthetic lethal partners to Gene X. These "hits" are potential drug targets.

Concept Visualization

Caption: The principle of synthetic lethality in cancer therapy.

References

Thiazolidin-4-one Derivatives: A Comprehensive Technical Guide to Their Role in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiazolidin-4-one Derivatives in Cancer Therapy

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The thiazolidin-4-one scaffold is considered a "privileged structure," as its derivatives have shown a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] In the realm of oncology, these compounds have emerged as promising candidates for the development of novel anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer.[4] This technical guide provides an in-depth overview of the current state of research on thiazolidin-4-one derivatives in cancer therapy, with a focus on their mechanisms of action, quantitative anticancer activity, and the experimental protocols used for their evaluation.

Mechanism of Action

The anticancer effects of thiazolidin-4-one derivatives are attributed to their ability to interfere with various cellular processes that are critical for tumor growth and survival. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting crucial signaling cascades.

Induction of Apoptosis

A key mechanism by which thiazolidin-4-one derivatives exert their anticancer effects is through the induction of apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic pathway. For instance, some derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death. The activation of effector caspases, such as caspase-3 and caspase-7, is another common downstream event triggered by these compounds, leading to the execution of the apoptotic program.

Cell Cycle Arrest

Thiazolidin-4-one derivatives have been observed to induce cell cycle arrest at various phases, including G0/G1 and G2/M, in different cancer cell lines. By arresting the cell cycle, these compounds prevent cancer cells from proliferating. The specific phase of arrest can depend on the chemical structure of the derivative and the genetic background of the cancer cell. For example, some compounds have been reported to arrest cells in the G1/S phase, which is a critical checkpoint for DNA replication.

Inhibition of Key Signaling Pathways

The anticancer activity of thiazolidin-4-one derivatives is also linked to their ability to inhibit key signaling pathways that are often hyperactivated in cancer, promoting cell proliferation, survival, and angiogenesis.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers. Several thiazolidin-4-one derivatives have been identified as inhibitors of this pathway. They can exert their effects by directly inhibiting key kinases such as PI3K and Akt, leading to the dephosphorylation of downstream targets and subsequent inhibition of cell growth and induction of apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that transmits signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Thiazolidin-4-one derivatives have been shown to modulate the MAPK pathway, in some cases leading to the activation of stress-activated protein kinases that can trigger apoptosis.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed or mutated in various cancers. Thiazolidin-4-one derivatives have been developed as EGFR inhibitors, competing with ATP at the kinase domain and thereby blocking downstream signaling. Some derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Thiazolidin-4-one derivatives have been investigated for their anti-angiogenic properties, with some compounds demonstrating potent inhibition of VEGFR-2 kinase activity. By blocking VEGFR-2 signaling, these derivatives can inhibit the proliferation and migration of endothelial cells, thus preventing the formation of new blood vessels that supply tumors.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of thiazolidin-4-one derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the reported IC50 values for various derivatives across different cancer types.

In Vitro Cytotoxicity Data (IC50 Values)

| Derivative/Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Breast Cancer | |||

| Compound 17a | MCF-7 | 1.03 | |

| Compound 6a | MCF-7 | 8.4 | |

| Compound 11a | MCF-7 | 2.58 | |

| Compounds 11b-d | SK-BR-3 | <0.5 | |

| Compound 1 | MCF-7 | 0.37 | |

| Compound 2 | MCF-7 | 0.54 | |

| Compound 48a | MCF-7 | 0.16 | |

| Compound 42d | MCF-7 | 0.47 | |

| Compound 22 | MCF-7 | 1.21 | |

| Compound 37a | MCF-7 | 3.2 | |

| Lung Cancer | |||

| Compound 12a | A549 | Sub-micromolar | |

| Compound 12b | A549 | Sub-micromolar | |

| Compound 4 | A549 | 0.35 | |

| Compound 42d | A549 | 0.59 | |

| Compound 37b | A549 | 8.4 | |

| Compound 37c | A549 | 9.9 | |

| Colon Cancer | |||

| Compound 13a | HCT116 | 0.05 (mM/ml) | |

| Compound 13b | HCT116 | 0.12 (mM/ml) | |

| Compound 48b | HT-29 | 0.12 | |

| Compound 39 | HT-29 | 6.5 | |

| Cervical Cancer | |||

| Compound 20a | HeLa | 2.99 | |

| Compounds (7 compounds) | HeLa | 0.60 - 2.99 | |

| Compound 42d | HeLa | 0.53 | |

| Steroidal Derivatives | HeLa | 8.9 - 15.1 | |

| Compound 7b | HeLa | 1.83 | |

| Compound 7h | HeLa | 2.54 | |

| Compound 7i | HeLa | 2.75 | |

| Leukemia | |||

| Compound 7 | RPMI-8226 | 1.61 | |

| Compound 7 | SR | 1.11 | |

| Steroidal Derivatives | K562 | 8.5 - 14.9 | |

| Liver Cancer | |||

| Compound 2 | HepG2 | 0.24 | |

| Compound 3 | HepG2 | 2.28 | |

| Compound 39 | HepG2 | 5.4 | |

| Compound 22 | HepG2 | 2.04 | |

| Glioblastoma | |||

| Compounds 14a-d | Glioma cells | Showed significant viability reduction | |

| Prostate Cancer | |||

| Compound 37a | DU145 | 6.8 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of thiazolidin-4-one derivatives.

General Synthesis of 2,3,5-Trisubstituted Thiazolidin-4-one Derivatives

A common method for the synthesis of thiazolidin-4-one derivatives involves a one-pot, three-component reaction of an amine, an aldehyde, and thioglycolic acid.

-

Materials: Substituted aniline (1 mmol), substituted benzaldehyde (1 mmol), thioglycolic acid (1.2 mmol), and a suitable solvent (e.g., toluene, ethanol, or solvent-free).

-

Procedure:

-

A mixture of the substituted aniline (1 mmol) and substituted benzaldehyde (1 mmol) is stirred in the chosen solvent (or neat) for 10-15 minutes to form the Schiff base.

-

Thioglycolic acid (1.2 mmol) is added to the reaction mixture.

-

The mixture is refluxed for a period ranging from 2 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with a suitable solvent (e.g., cold ethanol or petroleum ether) and then purified by recrystallization or column chromatography to yield the desired thiazolidin-4-one derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Caption: General synthetic workflow for thiazolidin-4-one derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Materials: 96-well plates, cancer cell lines, complete culture medium, thiazolidin-4-one derivatives, MTT solution (5 mg/mL in PBS), and DMSO.

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the thiazolidin-4-one derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Cancer cells, thiazolidin-4-one derivative, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.

-

Procedure:

-

Treat cancer cells with the thiazolidin-4-one derivative at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials: Cancer cells, thiazolidin-4-one derivative, PBS, ethanol (70%), and Propidium Iodide (PI) staining solution containing RNase A.

-

Procedure:

-

Treat cells with the thiazolidin-4-one derivative for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins within a signaling pathway.

-

Materials: Cancer cells, thiazolidin-4-one derivative, lysis buffer, primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3), HRP-conjugated secondary antibodies, and ECL detection reagents.

-

Procedure:

-

Treat cells with the thiazolidin-4-one derivative for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caption: General workflow for Western blot analysis.

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by thiazolidin-4-one derivatives in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazolidin-4-one derivatives.

Caption: Thiazolidin-4-one derivatives promote apoptosis by regulating Bcl-2 family proteins.

Caption: Inhibition of the EGFR signaling pathway by thiazolidin-4-one derivatives.

Caption: Anti-angiogenic effect of thiazolidin-4-one derivatives via VEGFR2 inhibition.

Conclusion and Future Perspectives

Thiazolidin-4-one derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways underscores their potential as multi-targeted agents. The extensive quantitative data available on their in vitro cytotoxicity provides a strong foundation for further preclinical and clinical development. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to evaluate their efficacy and safety in animal models. Furthermore, the exploration of combination therapies, where thiazolidin-4-one derivatives are used in conjunction with existing chemotherapeutic agents, may offer a synergistic approach to overcoming drug resistance and improving patient outcomes. The detailed experimental protocols and an understanding of the molecular mechanisms outlined in this guide will be invaluable for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.

References

- 1. galaxypub.co [galaxypub.co]

- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

Methodological & Application

Application Notes and Protocols: Antitumor Agent MM-129 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-129 is a novel small molecule 1,2,4-triazine derivative demonstrating significant antitumor activity in preclinical colorectal cancer models.[1][2] Its mechanism of action involves the inhibition of key intracellular signaling pathways crucial for tumor cell proliferation, survival, and immune evasion. Specifically, MM-129 targets the PI3K/AKT/mTOR pathway and downregulates the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] This dual action suggests that MM-129 not only directly impedes cancer cell growth but may also enhance anti-tumor immunity. In xenograft mouse models using human colorectal cancer cell lines, MM-129 has been shown to significantly reduce tumor growth, both as a monotherapy and in combination with standard chemotherapeutic agents like 5-fluorouracil (5-FU).[1] These application notes provide detailed protocols for utilizing a xenograft mouse model to evaluate the in vivo efficacy of MM-129.

Signaling Pathway of MM-129

Caption: MM-129 inhibits the PI3K/AKT/mTOR pathway and downregulates PD-L1.

Quantitative Data Summary

Table 1: In Vivo Antitumor Efficacy of MM-129 in Colorectal Cancer Xenograft Models

| Cell Line | Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (%) | Reference |

| DLD-1 | MM-129 | 10 µmol/kg | Intraperitoneal | Significant reduction | |

| HT-29 | MM-129 | 10 µmol/kg | Intraperitoneal | Significant reduction | |

| DLD-1 | 5-FU + MM-129 | Not Specified | Intraperitoneal | Enhanced effect vs. monotherapy | |

| HT-29 | 5-FU + MM-129 | Not Specified | Intraperitoneal | Enhanced effect vs. monotherapy |

Table 2: Pharmacokinetic Profile of MM-129 in Rats

| Parameter | Value | Administration Route | Reference |

| Bioavailability | 68.6% | Intraperitoneal | |

| Absorption | Quick | Intraperitoneal | |

| Plasma Level | Below detection limit | Oral |

Table 3: Toxicology Profile of MM-129 in Mice (14-Day Study)

| Dose | Mortality Rate | Clinical Signs of Toxicity | Reference |

| 10 µmol/kg | 0% | None observed | |

| 20 µmol/kg | 40% | Hypoactivity | |

| 40 µmol/kg | 60% | Hypoactivity, asthenia, piloerection |

Experimental Workflow

References

Application Notes and Protocols for Antitumor Agent-129

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antitumor agent-129 is a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.[2] this compound competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and leading to the subsequent inhibition of the Akt signaling cascade.[1] These application notes provide a summary of in vivo dosages and detailed protocols for preclinical studies using this compound.

Data Presentation: In Vivo Dosage Summary

The following table summarizes recommended starting dosages and schedules for this compound in common preclinical xenograft models, based on studies with the structurally related PI3K inhibitor, GDC-0941 (Pictilisib).

| Cancer Type | Preclinical Model | Mouse Strain | Treatment Regimen | Route of Administration | Observed Efficacy | Reference |

| Glioblastoma | U87MG Xenograft | Athymic Nude | 25-150 mg/kg, once daily | Oral Gavage | 98% tumor growth inhibition at 150 mg/kg.[3] | [3] |

| Ovarian Cancer | IGROV-1 Xenograft | Athymic Nude | 150 mg/kg, once daily | Oral Gavage | 80% tumor growth inhibition. | |

| Breast Cancer | MDA-MB-361.1 Xenograft | Athymic Nude | 150 mg/kg, once daily | Oral Gavage | Significant delay in tumor progression and induced apoptosis. | |

| B-cell Lymphoma | PTEN+/-LKB1+/hypo (spontaneous) | N/A | 75 mg/kg, once daily for 2 weeks | Oral Gavage | ~40% reduction in tumor volume. | |

| Lung Cancer | K-Ras G12D / PIK3CA H1047R (murine) | N/A | 35 mg/kg, single dose | Oral Gavage | Substantial suppression of Akt, S6, and 4EBP1 phosphorylation. |

Note: The optimal dosage and schedule for this compound may vary depending on the specific tumor model and experimental goals. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your model.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a formulation of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

N-methyl-2-pyrrolidone (NMP)

-

Polyethylene glycol 300 (PEG300)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh the required amount of this compound powder.

-

Reconstitute the powder in 1 volume of NMP. For example, to prepare a 10 mg/mL solution, add 10 mg of the agent to 100 µL of NMP.

-

Vortex thoroughly until the powder is completely dissolved.

-

Add 9 volumes of PEG300 to the dissolved agent. For the example above, add 900 µL of PEG300.

-

Vortex the final solution to ensure a homogenous suspension.

-

The final concentration of the formulation should be calculated based on the desired dosage and the average weight of the mice. The dosing volume is typically 100-200 µL per mouse.

In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines a typical in vivo efficacy study using human cancer cell line-derived xenografts in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., Athymic Nude or SCID)

-

Human cancer cell line of interest (e.g., U87MG glioblastoma)

-

Matrigel (or other appropriate extracellular matrix)

-

Sterile PBS

-

Syringes and needles

-

Calipers

-

This compound formulation

-

Vehicle control (e.g., NMP + PEG300)

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions until they reach the logarithmic growth phase.

-

Tumor Implantation:

-

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control via oral gavage according to the desired dosage and schedule (e.g., 150 mg/kg, once daily).